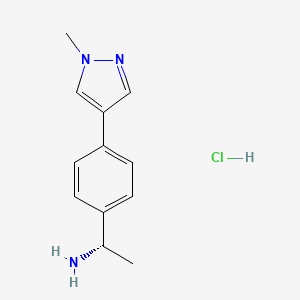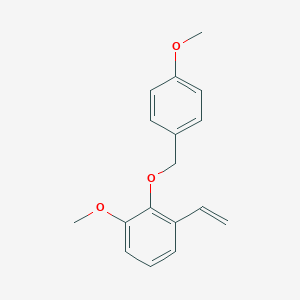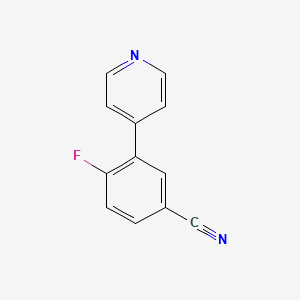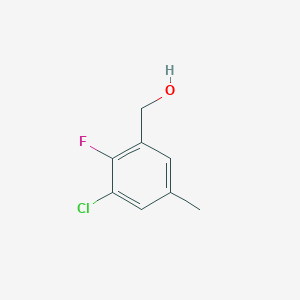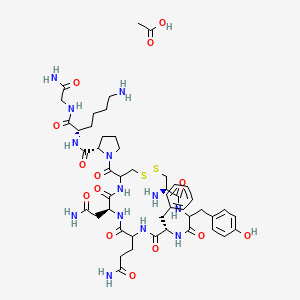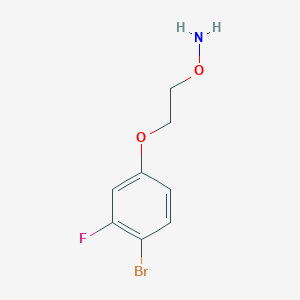![molecular formula C11H22N2O2 B14768458 tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)
tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate: is a chemical compound with a molecular formula of C11H22N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate typically involves a multi-step reaction. One common method includes the following steps:
Formation of the intermediate: The reaction starts with the preparation of an intermediate compound, which involves the reaction of Boc acid anhydride with ethanol, followed by the addition of 70% aqueous ammonia solution.
Final product formation: The intermediate is then subjected to further reactions, including hydrogenation in the presence of acetic acid and platinum on carbon as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like platinum on carbon is commonly used.
Substitution: Various reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces a more saturated compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme-substrate interactions and other biochemical processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a model compound for studying drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
- tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate
Uniqueness: tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
HNMZHENGUBZAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


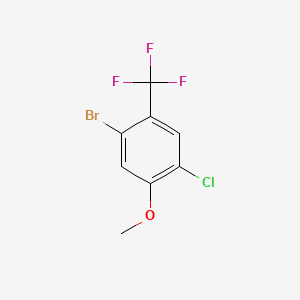
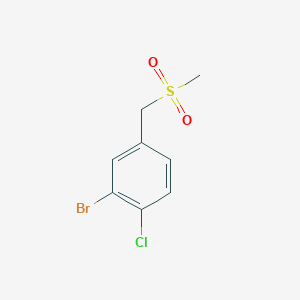
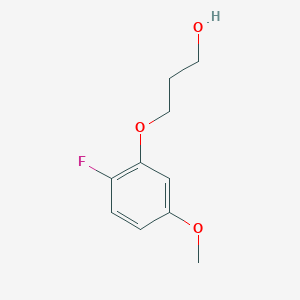
![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14768402.png)
